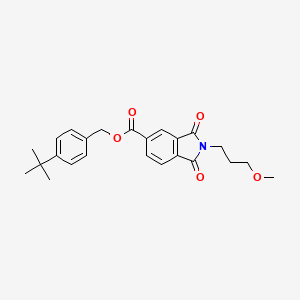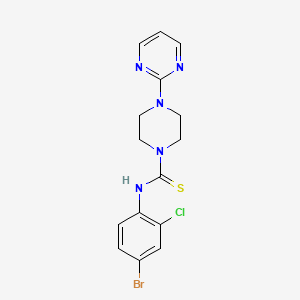![molecular formula C19H9ClF5NO3S B4714733 methyl 4-(4-chlorophenyl)-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4714733.png)
methyl 4-(4-chlorophenyl)-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate
Descripción general
Descripción
Methyl 4-(4-chlorophenyl)-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate, also known as PFBT, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of methyl 4-(4-chlorophenyl)-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate is based on its ability to bind to metal ions and generate fluorescence. This compound contains a pentafluorobenzoyl group, which is a strong electron-withdrawing group that enhances the fluorescence of the compound. When this compound binds to metal ions, the fluorescence is quenched, which allows for the detection of metal ions. Additionally, this compound can generate singlet oxygen upon irradiation with light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It has also been shown to be stable in various biological systems, which makes it a promising tool for biological imaging. This compound has been shown to accumulate in the mitochondria of cells, which suggests that it may have potential as a mitochondrial probe. Additionally, this compound has been shown to have potential as a photosensitizer for photodynamic therapy, which suggests that it may have potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 4-(4-chlorophenyl)-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate in lab experiments is its high sensitivity and selectivity for metal ions and ROS. Additionally, this compound is stable in various biological systems, which makes it a promising tool for biological imaging. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may limit its use in certain applications.
Direcciones Futuras
There are many future directions for the use of methyl 4-(4-chlorophenyl)-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate in scientific research. One potential direction is the development of new fluorescent probes based on this compound for the detection of metal ions and ROS. Another potential direction is the synthesis of new compounds based on this compound with potential biological activities. Additionally, the use of this compound as a photosensitizer for photodynamic therapy may be further explored for the treatment of various types of cancer. Overall, this compound is a promising compound that has the potential to make significant contributions to the field of scientific research.
Aplicaciones Científicas De Investigación
Methyl 4-(4-chlorophenyl)-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate has been extensively studied for its scientific research applications. It is commonly used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and mercury. It has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and has shown promising results in the detection of ROS in biological systems. This compound has also been used as a photosensitizer for photodynamic therapy, which is a treatment for various types of cancer. Additionally, this compound has been used as a building block for the synthesis of various compounds with potential biological activities.
Propiedades
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9ClF5NO3S/c1-29-19(28)10-9(7-2-4-8(20)5-3-7)6-30-18(10)26-17(27)11-12(21)14(23)16(25)15(24)13(11)22/h2-6H,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNVQGVPOJARAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9ClF5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-cyano-6-(2-thienyl)-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4714653.png)
![3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B4714654.png)

![N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4714658.png)
![7-hydroxy-N'-[1-(4-isobutylphenyl)ethylidene]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B4714660.png)

![N-(3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4714667.png)
![4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4714675.png)

![1-[(dimethylamino)sulfonyl]-N-(4-ethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4714679.png)
![N'-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4714695.png)
![2-{[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4714707.png)
![2,2-dimethyl-N'-[4-morpholinyl(oxo)acetyl]propanohydrazide](/img/structure/B4714740.png)
![N-(2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}ethyl)-3-cyclohexyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4714745.png)